alpha-((Ethylamino)methyl)benzyl alcohol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-((Ethylamino)methyl)benzyl alcohol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with ethylamine in the presence of a base, followed by reduction of the resulting imine with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction step, and advanced purification techniques like distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-((Ethylamino)methyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or acetophenone.
Reduction: Ethylbenzylamine.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
Alpha-((Ethylamino)methyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of alpha-((Ethylamino)methyl)benzyl alcohol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler analog without the ethylamino group.
2-Phenylethanol: Lacks the ethylamino group but has a similar hydroxyl group.
Ephedrine: Contains a similar structure with an additional methyl group on the nitrogen atom.
Uniqueness
Alpha-((Ethylamino)methyl)benzyl alcohol is unique due to the presence of both the ethylamino and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
5300-22-1 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(ethylamino)-1-phenylethanol |
InChI |
InChI=1S/C10H15NO/c1-2-11-8-10(12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3 |
InChI Key |
XAFJIMVZKZUFPE-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
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